(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

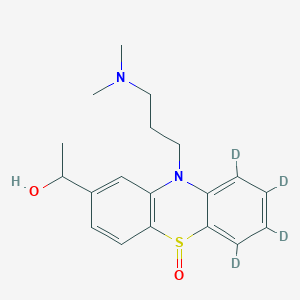

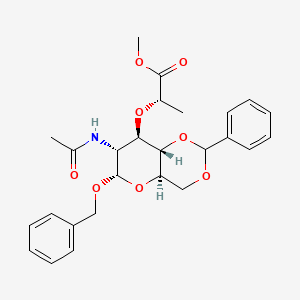

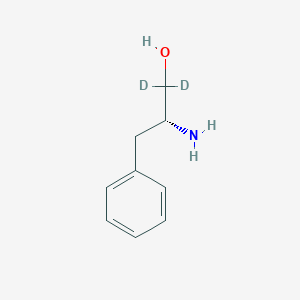

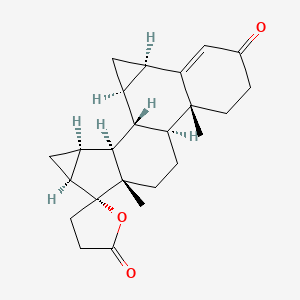

The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py is a complex organic molecule . It has a molecular formula of C24H33D3O5 . The compound has 8 defined stereocentres .

Molecular Structure Analysis

The molecular structure of this compound is quite complex with multiple functional groups. It includes a tetrahydro-2H-pyran-2-yl group and a hexahydronaphthalen-1-yl group . The compound is almost isostructural with lovastatin .Physical And Chemical Properties Analysis

This compound has a density of1.1±0.1 g/cm3, a boiling point of 559.2±50.0 °C at 760 mmHg, and a flash point of 185.3±23.6 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 7 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Cholesterol Synthesis Inhibition

This compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for the synthesis of cholesterol . By inhibiting this pathway, it effectively reduces the level of cholesterol in the body, which is beneficial for preventing and treating hypercholesterolemia and associated cardiovascular diseases.

Anticancer Activity

Research has shown that derivatives of lovastatin can induce apoptosis in myeloma cells . This pro-apoptotic effect is crucial for the potential treatment of certain types of cancer, as it can selectively trigger the death of cancerous cells without affecting healthy cells.

Cell Cycle Arrest

The compound can cause cell cycle arrest at the G1 and G2/M phase . This is significant in cancer therapy because arresting the cell cycle can prevent the proliferation of cancer cells, giving time for other therapeutic interventions to work more effectively.

Enhancing Anticancer Drug Efficacy

It has been observed that lovastatin can increase cellular resistance to anticancer agents such as doxorubicin . This suggests that when used in combination with other drugs, it can enhance the efficacy of cancer treatments by sensitizing cancer cells to the effects of those drugs.

Wirkmechanismus

Target of Action

The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.

Mode of Action

It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.

Eigenschaften

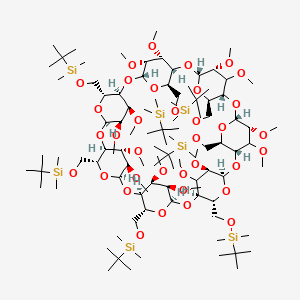

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py' involves the use of several reactions to form the desired product. The synthesis pathway involves the use of starting materials that are readily available and can be easily converted into the desired product. The reactions involved in the synthesis pathway are carefully selected to ensure that the desired product is formed in high yield and purity.", "Starting Materials": [ "2,4-dioxopentanoic acid", "L-menthol", "Sodium borohydride", "Sodium hydroxide", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxopentanoic acid to 2,4-dioxohexanoic acid using sodium borohydride and sodium hydroxide", "Step 2: Conversion of 2,4-dioxohexanoic acid to 2,4-dioxohexanoyl chloride using thionyl chloride", "Step 3: Conversion of L-menthol to L-menthyl chloride using thionyl chloride", "Step 4: Conversion of 2,4-dioxohexanoyl chloride and L-menthyl chloride to (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py using sodium methoxide and methanol", "Step 5: Conversion of (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py to its acetate derivative using acetic anhydride and sodium acetate", "Step 6: Purification of the product using ethyl acetate, hydrochloric acid, sodium chloride, and water" ] } | |

CAS-Nummer |

1048973-04-1 |

Produktname |

(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py |

Molekularformel |

C₂₄H₃₄O₅ |

Molekulargewicht |

402.52 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)